BMS-192364 is a small molecule compound primarily studied for its pharmacological effects on calcium signaling pathways. It has garnered attention in the field of chemical genetics, particularly for its role in modulating smooth muscle contraction and neurotransmitter signaling. The compound has been shown to interact with G-protein coupled receptors and calcium channels, influencing physiological processes such as bladder relaxation and egg-laying behaviors in model organisms like Caenorhabditis elegans.
BMS-192364 was developed by Bristol-Myers Squibb as part of a series of compounds aimed at understanding the mechanisms of calcium signaling and its implications in various biological processes. It is classified as a small molecule inhibitor that targets specific pathways involved in smooth muscle function and neurotransmitter release.
The synthesis of BMS-192364 involves several key steps that typically include the formation of core structural motifs through organic synthesis techniques. Although specific synthetic routes are proprietary, the general approach involves:
The detailed synthetic pathways are often proprietary, but advancements in synthetic organic chemistry have facilitated the development of such compounds with improved efficacy and specificity.
BMS-192364 possesses a well-defined molecular structure characterized by specific functional groups that contribute to its biological activity. The compound's molecular formula is not explicitly stated in the available literature, but it is known to have a complex architecture typical of small molecule inhibitors.
Key structural features include:
Molecular modeling studies can provide insights into the three-dimensional conformation of BMS-192364, aiding in understanding its interaction with biological targets.
BMS-192364 undergoes several chemical interactions that are critical for its pharmacological effects. Notably, it has been shown to inhibit calcium flux in bladder smooth muscle cells when stimulated by histamine. This inhibition suggests that BMS-192364 may act as a modulator of intracellular calcium levels, impacting muscle contraction dynamics.
Key observations include:
The mechanism by which BMS-192364 exerts its effects primarily involves modulation of G-protein coupled receptor signaling pathways. It appears to act upstream or parallel to key proteins involved in calcium signaling. Specifically:
The precise molecular interactions remain an area of active investigation, but preliminary data indicate significant involvement in neurotransmitter release mechanisms.
While specific physical properties such as melting point or solubility are not extensively documented for BMS-192364, general characteristics typical for small molecule inhibitors can be inferred:
Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are typically employed to characterize these properties during development.
BMS-192364 has potential applications in various scientific domains:
CAS No.: 301357-87-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 466-43-3